Lipophilicity (LogP) Advantage Over the Non‑Fluorinated Azetidine Analog
The target compound exhibits a substantially higher logP than its non‑fluorinated analog, tert‑butyl 3‑hydroxyazetidine‑1‑carboxylate. The measured logP for the target is 1.47 , whereas the comparator possesses a logP of 0.30 [1]. The trifluoromethyl group therefore elevates logP by +1.17 units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.47 (predicted) |
| Comparator Or Baseline | tert‑Butyl 3‑hydroxyazetidine‑1‑carboxylate (CAS 141699‑55‑0): LogP = 0.30 (predicted) |
| Quantified Difference | ΔLogP = +1.17 |
| Conditions | Computationally predicted logP values from authoritative databases |
Why This Matters
A logP increase of >1 unit can markedly improve membrane permeability and oral bioavailability, making the fluorinated compound a more attractive starting point for lead optimisation.
- [1] Molaid. N-Boc-3-hydroxyazetidine (CAS 141699-55-0) physicochemical data. https://www.molaid.com/MS_108618 View Source
